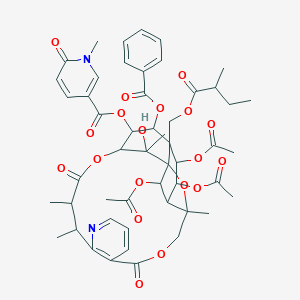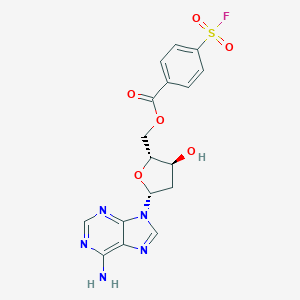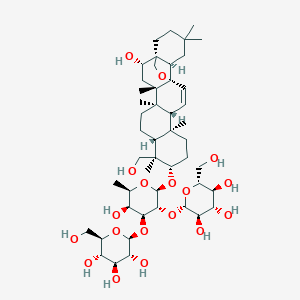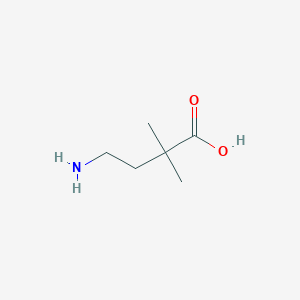
Euparin
Übersicht
Beschreibung
Euparin ist ein natürlich vorkommendes Benzofuranderivat, das aus Pflanzen wie Ligularia und Eupatorium isoliert wurde . Es zeigt eine Reihe von biologischen Aktivitäten, darunter antioxidative, antimykotische und antivirale Eigenschaften . This compound wurde auch auf seine potenziellen antidepressiven Wirkungen untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Benzofuran mit geeigneten Reagenzien, um funktionelle Gruppen an bestimmten Positionen am Benzofuranring einzuführen . Beispielsweise wurde eine dreikomponentige Reaktion unter Beteiligung von this compound, einem Aldehyd und Dialkylacetylendicarboxylat in Gegenwart von Zinkoxid-Nanostäbchen unter lösungsmittelfreien Bedingungen berichtet .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion der Verbindung aus pflanzlichen Quellen wie Ligularia und Eupatorium . Der Extraktionsprozess kann die Lösungsmittelextraktion, Reinigung und Kristallisation umfassen, um reines this compound zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Reduktion von this compound kann zu reduzierten Derivaten führen.
Substitution: this compound kann Substitutionsreaktionen unterliegen, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Es können übliche Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.
Reduktion: Es werden in der Regel Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene, Säuren oder Basen beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise ergibt die dreikomponentige Reaktion von this compound mit einem Aldehyd und Dialkylacetylendicarboxylat Chromen-Derivate .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Für seine antidepressive Wirkung moduliert this compound die Spiegel von Monoamin-Neurotransmittern wie Serotonin, Dopamin und Noradrenalin im Gehirn . Es reduziert auch die Spiegel von Monoaminoxidase und reaktiven Sauerstoffspezies und übt so neuroprotektive Wirkungen aus . Der Mechanismus beinhaltet den SAT1/NMDAR2B/BDNF-Signalweg .
Wirkmechanismus
Target of Action
Euparin, a benzofuran derivative, primarily targets polioviruses (PV-1, PV-2, and PV-3) . It also interacts with monoamine neurotransmitters and influences the SAT1/NMDAR2B/BDNF signaling pathway .
Mode of Action
This compound exerts significant antiviral activity against the three types of polioviruses . It also increases the contents of monoamine neurotransmitters and decreases monoamine oxidase levels .
Biochemical Pathways
This compound affects the SAT1/NMDAR2B/BDNF signaling pathway . It increases the contents of monoamine neurotransmitter and decreases monoamine oxidase and reactive oxygen species (ROS) levels in the brain .
Result of Action
This compound has been found to reduce depression-like behavior in mice . It increases the contents of monoamine neurotransmitter and decreases monoamine oxidase and ROS levels in the brain . Additionally, this compound restores the decrease of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N -methyl-D-aspartate receptor subtype 2B (NMDAR2B), and brain-derived neurotrophic factor (BDNF) expression induced by Chronic Unpredictable Mild Stress (CUMS) .
Biochemische Analyse
Biochemical Properties
Euparin interacts with various biomolecules in the body. It has been found to increase the contents of monoamine neurotransmitter and decrease monoamine oxidase and reactive oxygen species (ROS) levels in the brain of depression mice . This suggests that this compound plays a significant role in biochemical reactions involving these molecules.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It reduces depression-like behavior in mice, suggesting an influence on cell function . This compound also impacts cell signaling pathways, specifically the SAT1/NMDAR2B/BDNF signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It restores the Chronic Unpredictable Mild Stress (CUMS)-induced decrease of Spermidine/Spermine N1-Acetyltransferase 1 (SAT1), N -methyl-D-aspartate receptor subtype 2B (NMDAR2B) and brain derived neurotrophic factor (BDNF) expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. It has been found to reduce depression-like behavior in mice, suggesting that it has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound at doses of 8, 16, and 32 mg/kg reduced depression-like behavior in mice compared with the model group .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It increases the contents of monoamine neurotransmitter and decreases monoamine oxidase and ROS levels in the brain of depression mice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Euparin can be synthesized through various methods. One common approach involves the reaction of benzofuran with appropriate reagents to introduce functional groups at specific positions on the benzofuran ring . For example, a three-component reaction involving this compound, an aldehyde, and dialkyl acetylenedicarboxylate in the presence of zinc oxide nanorods under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources such as Ligularia and Eupatorium . The extraction process may include solvent extraction, purification, and crystallization to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Euparin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction of this compound can yield reduced derivatives.
Substitution: this compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the three-component reaction of this compound with an aldehyde and dialkyl acetylenedicarboxylate yields chromene derivatives .
Vergleich Mit ähnlichen Verbindungen
Euparin ist unter den Benzofuranderivaten aufgrund seiner spezifischen biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:
Corchoionoside C: Zeigt antioxidative und antimykotische Aktivitäten.
2α,3α,24-Trihydroxyolean-12-en-28-oic Säure: Zeigt antimykotische Aktivität.
Rupesin E: Zeigt signifikante antibakterielle Aktivitäten.
This compound zeichnet sich durch seine kombinierten antidepressiven, antioxidativen, antimykotischen und antiviralen Eigenschaften aus, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung macht .
Eigenschaften
IUPAC Name |
1-(6-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4-6,15H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUFDNZTKHPZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201256 | |
| Record name | Euparin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-48-9 | |
| Record name | Euparin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Euparin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Euparin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUPARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46YA021ENM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















